molecular formula C13H10N2O6 B11707872 ethyl (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate

ethyl (2Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate

Cat. No.: B11707872
M. Wt: 290.23 g/mol
InChI Key: BDZOKVLURQFWED-OQFOIZHKSA-N
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Description

ETHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is an organic compound that belongs to the class of cyano-substituted nitrobenzodioxole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Nitration: The benzodioxole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Cyano Substitution: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanide source.

    Esterification: The final step involves the esterification of the cyano-substituted nitrobenzodioxole with ethyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

ETHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium cyanide or other cyanide sources in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Nitrobenzodioxole derivatives with higher oxidation states.

    Reduction: Amino-substituted benzodioxole derivatives.

    Substitution: Various cyano-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of ETHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and cyano groups can participate in various biochemical pathways, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    ETHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-4-YL)PROP-2-ENOATE: Similar structure but with a different substitution pattern on the benzodioxole ring.

    METHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE: Similar structure but with a different ester group.

Uniqueness

ETHYL (2Z)-2-CYANO-3-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)PROP-2-ENOATE is unique due to its specific substitution pattern and the presence of both nitro and cyano groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H10N2O6

Molecular Weight

290.23 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enoate

InChI

InChI=1S/C13H10N2O6/c1-2-19-13(16)9(6-14)3-8-4-11-12(21-7-20-11)5-10(8)15(17)18/h3-5H,2,7H2,1H3/b9-3-

InChI Key

BDZOKVLURQFWED-OQFOIZHKSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC2=C(C=C1[N+](=O)[O-])OCO2)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC2=C(C=C1[N+](=O)[O-])OCO2)C#N

Origin of Product

United States

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